1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride
Description
1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride is an imidazolium-based ionic liquid (IL) characterized by a butyl group at the N3 position and a 3-aminopropyl substituent at the N1 position of the imidazolium ring. The aminopropyl group introduces a primary amine, enabling hydrogen bonding and covalent functionalization, while the butyl chain enhances hydrophobicity and structural flexibility. This compound is synthesized via alkylation of 1-(3-aminopropyl)imidazole with 1-chlorobutane, followed by ion exchange or direct quaternization, as exemplified in related imidazolium IL syntheses . Its dual functionality makes it suitable for applications in catalysis, polymer modification, and selective sorption.
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
3-(3-butylimidazol-1-ium-1-yl)propan-1-amine;chloride |
InChI |
InChI=1S/C10H20N3.ClH/c1-2-3-6-12-8-9-13(10-12)7-4-5-11;/h8-10H,2-7,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
NYDQLEYOKSJNKS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CCCN.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Reactants :
- 1-butylimidazole (1.3 mL, 9.9 mmol)
- 3-bromopropylamine hydrobromide (13.8 g, 61.8 mmol)
- Toluene (23 mL)
Conditions :
Purification :
Yield :
Characterization
Two-Step Synthesis via Cyanoethyl Intermediate
This method leverages acrylonitrile and hydrogenation to introduce the aminopropyl group, followed by quaternization.
Step 1: Cyanoethyl Imidazole Formation
Step 2: Hydrogenation to Aminopropyl
Step 3: Quaternization with 1-Butyl Bromide
Reactants :
- 1-butyl bromide (1.0 mL, 9.9 mmol)
Conditions :
Purification :
Anion Exchange for Chloride Derivative
The bromide salt is converted to chloride using lithium chloride or other chloride sources.
Reaction Protocol
Reactants :
- 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium bromide (5 g, 16.6 mmol)
- Lithium chloride (5.8 g, 20 mmol)
Conditions :
Purification :
Yield :
Comparison of Synthesis Routes
Critical Reaction Parameters
Temperature and Solvent
Catalyst Selection
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Complexation Reactions: It forms stable complexes with metal ions, which is useful in catalysis and material science.
Cycloaddition Reactions: The compound can catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Complexation: Metal salts such as palladium chloride or copper sulfate are used.
Cycloaddition: Carbon dioxide and epoxides are reacted under mild conditions with the ionic liquid acting as a catalyst.
Major Products:
Substitution Reactions: The major products are substituted imidazolium salts.
Complexation Reactions: Metal-imidazolium complexes.
Cycloaddition Reactions: Cyclic carbonates.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C10H20ClN3
- Molecular Weight : 217.74 g/mol
- CAS Number : 1058728-28-1
These properties indicate that it is an imidazolium salt, which is known for its ionic liquid characteristics.
Catalytic Applications
One of the primary applications of 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride is in catalysis. It has been investigated as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates.
Case Study: Organic Transformations
A study demonstrated that imidazolium-based ionic liquids could effectively catalyze the synthesis of amides from carboxylic acids and formamides. The catalytic efficiency was attributed to the zwitterionic nature of the imidazolium salt, which facilitated the formation of reactive species necessary for the reaction .
Biological Applications
The compound exhibits notable biological activities, making it a candidate for pharmaceutical applications. Its structure allows for interactions with biological molecules, which can lead to therapeutic effects.
Case Study: Antimicrobial Activity
Research has shown that imidazolium salts, including 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride, possess antimicrobial properties. In vitro studies indicated that these compounds could inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
Material Science
In material science, this compound has been utilized in the development of advanced materials, particularly in creating gels and membranes.
Case Study: Supramolecular Gels
A recent study focused on constructing supramolecular gels using imidazolium-based ionic liquids. The gel demonstrated excellent mechanical properties and stability under various conditions, indicating its potential for applications in drug delivery systems and as scaffolds in tissue engineering .
Environmental Applications
The compound has also found use in environmental chemistry, specifically in carbon capture technologies.
Case Study: CO2 Capture
Research indicated that ionic liquids like 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride could enhance CO2 solubility and uptake when mixed with traditional amine solvents. This hybrid approach showed improved efficiency in capturing CO2 from industrial emissions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride exerts its effects is primarily through its ability to form stable ionic and covalent interactions with various substrates. The aminopropyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The imidazolium core provides stability and ionic conductivity, making it an effective catalyst and stabilizing agent .
Comparison with Similar Compounds
Key Observations :
- The aminopropyl group enhances hydrogen-bonding capacity and enables covalent grafting, as seen in graphene oxide (GO) functionalization .
- Bulky substituents (e.g., benzyl in [Bzmim][Cl]) reduce melting points but increase viscosity .
- Butyl chains balance hydrophobicity and fluidity, making them ideal for ILs in separation processes .
Counterion Impact
The chloride counterion in the target compound contrasts with bromide or PF6⁻ in analogues:
Chloride-based ILs are often hygroscopic but offer higher conductivity, advantageous in electrochemical applications .
Catalysis and Solvation
- The target compound’s amine group enables acid-base catalysis, unlike [BMIm]Cl, which is primarily a solvent .
- Compared to phosphine-functionalized ILs (e.g., 1-(di-tert-butylphosphoryl)methyl-3-aryl-imidazolium chloride), the aminopropyl group offers milder reactivity, avoiding side reactions in reduction processes .
Metal Sorption
- Aminopropyl-modified resins (e.g., N-(3-aminopropyl)-2-pipecoline) show high Ag(I) sorption (105.4 mg/g) due to amine-metal coordination . The target compound’s IL structure may enhance kinetics in liquid-liquid extraction.
Spectroscopic and Thermal Data
Comparative data from analogous compounds highlight structural trends:
The absence of electron-withdrawing groups in the target compound suggests comparable thermal stability to [BMIm]Cl (m.p. ~65°C for chloride salts) but higher than phosphine-containing analogues .
Biological Activity
1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride is an imidazolium-based ionic liquid known for its unique structural properties, which include a butyl group and an amino propyl side chain. This compound has garnered attention for its diverse biological activities, making it a subject of interest in various fields, including biochemistry, pharmacology, and materials science.
- Molecular Formula : C10H17ClN2
- Molecular Weight : Approximately 217.74 g/mol
- Structure : The compound features a longer butyl chain combined with an amino group, enhancing its solubility and biological activity compared to other imidazolium salts.
Biological Activities
Research indicates that 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including:
- Gram-positive bacteria :
- Staphylococcus aureus (MIC: 40 μg/mL)
- Gram-negative bacteria :
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it promotes apoptosis in cancer cell lines, particularly in MCF cells. The effective concentration leading to significant apoptosis was found to be around 25.72 ± 3.95 μM. Furthermore, in vivo studies on tumor-bearing mice showed considerable suppression of tumor growth when treated with this compound .
Cytotoxicity
In addition to its anticancer effects, cytotoxicity assays have revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic applications in oncology .
The mechanism through which 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride exerts its biological effects is still under investigation. However, it is believed that the imidazolium structure plays a crucial role in interacting with cellular membranes and disrupting vital cellular processes, leading to cell death in pathogens and cancer cells alike.
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, a comparative analysis with other related imidazolium salts is presented below:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride | C10H17ClN2 | Effective | Significant |
| 1-Ethyl-3-methyl-1H-imidazol-3-ium chloride | C6H11ClN2 | Moderate | Minimal |
| 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride | C4H8ClN3 | Limited | None |
This table illustrates that while many imidazolium salts possess some level of biological activity, 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride stands out due to its enhanced efficacy against both microbial and cancerous cells.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated the compound's ability to inhibit growth effectively, suggesting its potential use in developing new antimicrobial agents.
- Case Study on Cancer Treatment : Research involving tumor-bearing mice indicated that treatment with this compound resulted in reduced tumor sizes compared to control groups, supporting its role as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
